(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC20366067
Molecular Formula: C16H20OS
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20OS |
|---|---|
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | (4-butyl-5-methylthiophen-2-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C16H20OS/c1-3-4-8-14-11-15(18-12(14)2)16(17)13-9-6-5-7-10-13/h5-7,9-11,16-17H,3-4,8H2,1-2H3 |
| Standard InChI Key | UNQHYGAHNCBOOV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(SC(=C1)C(C2=CC=CC=C2)O)C |
Introduction
(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a complex molecular structure, incorporating a thiophene ring with a butyl and methylthio substitution, along with a phenylmethanol moiety. This unique arrangement suggests potential applications in medicinal chemistry and materials science due to its enhanced chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various organic synthesis routes. These methods typically involve the reaction of appropriate thiophene derivatives with phenyl-containing compounds, followed by reduction steps to form the desired alcohol. The choice of synthetic route can influence the yield and purity of the final product.
| Synthetic Route | Description |
|---|---|
| Grignard Reaction | Involves forming a Grignard reagent from a thiophene derivative and magnesium, followed by reaction with a carbonyl compound |
| Cross-Coupling Reactions | Utilizes palladium or other transition metals to couple thiophene and phenyl moieties |
| Reduction Processes | Converts carbonyl compounds to alcohols using reducing agents like sodium borohydride |
Chemical Reactivity
The chemical reactivity of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is influenced by its functional groups. Key reactions include:
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Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
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Oxidation Reactions: The alcohol group can be oxidized to form carbonyl compounds.
Biological Activity
Compounds containing thiophene and phenolic structures often exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further biological assays are necessary to elucidate the specific activities of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol.
Applications
The potential applications of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol are diverse, including:
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Medicinal Chemistry: Its unique structure suggests potential use in drug development.
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Materials Science: The compound's chemical properties make it suitable for applications in materials synthesis.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol, each possessing unique characteristics:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| (4-tert-Butyl-5-methylthiophen-2-yl)(phenyl)methanol | Thiophene ring, phenolic hydroxyl | Potential biological activity |
| 4-tert-Butylphenol | Phenolic hydroxyl | Antioxidant properties |
| 2-Thiophenemethanol | Thiophene ring only | Unique electronic properties |
This comparison highlights the uniqueness of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol due to its combination of thiophene and phenolic functionalities, contributing to distinctive chemical reactivity and biological activity profiles.
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